Methyl 3-(heptafluoroisopropoxy)tetrafluoropropionate
Overview
Description
Methyl 3-(heptafluoroisopropoxy)tetrafluoropropionate is a fluorinated organic compound with the molecular formula C7H4F11O3. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by its high thermal stability and resistance to chemical reactions, making it suitable for use in extreme conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(heptafluoroisopropoxy)tetrafluoropropionate typically involves the reaction of heptafluoroisopropyl alcohol with methyl 3,3,3-trifluoropropionate in the presence of a strong acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(heptafluoroisopropoxy)tetrafluoropropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of heptafluoroisopropyl carboxylic acid.
Reduction: Formation of heptafluoroisopropyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(heptafluoroisopropoxy)tetrafluoropropionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and coatings, due to its thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of Methyl 3-(heptafluoroisopropoxy)tetrafluoropropionate involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to form strong interactions with proteins and enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,3,3-trifluoropropionate
- Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate
Uniqueness
Methyl 3-(heptafluoroisopropoxy)tetrafluoropropionate stands out due to its higher degree of fluorination, which imparts greater thermal stability and chemical resistance compared to similar compounds. This makes it particularly valuable in applications requiring extreme conditions and high-performance materials.
Properties
IUPAC Name |
methyl 2,2,3,3-tetrafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F11O3/c1-20-2(19)3(8,9)7(17,18)21-4(10,5(11,12)13)6(14,15)16/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBMBDGKVCYGHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F11O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625627 | |
Record name | Methyl 2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51502-43-3 | |
Record name | Methyl 2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.